Benzoylthiocholine Iodide

Overview

Description

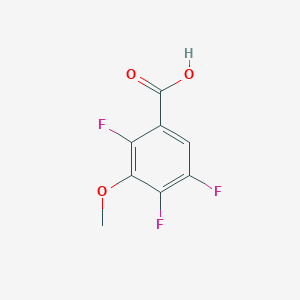

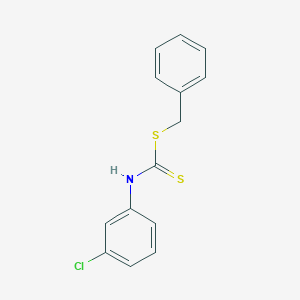

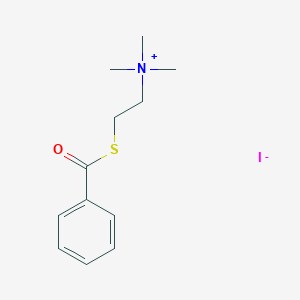

Benzoylthiocholine Iodide is a biochemical reagent widely used in life science research. It is known for its role as a substrate in cholinesterase activity assays. The compound has the molecular formula C12H18INOS and a molecular weight of 351.25 g/mol .

Mechanism of Action

Target of Action

Benzoylthiocholine Iodide is a biochemical reagent used in life science research . .

Mode of Action

It is used as a biological material or organic compound for life science related research .

Biochemical Pathways

It is used in various biochemical assays .

Result of Action

It is used as a biochemical reagent in life science research .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that iodide, a component of Benzoylthiocholine Iodide, can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a solid crystalline powder that is stable at room temperature .

Dosage Effects in Animal Models

Animal models are often used to systematically examine the independent effects of biochemical exposure in a controlled environment .

Metabolic Pathways

It is known that iodide, a component of this compound, is involved in various metabolic pathways .

Transport and Distribution

It is known that it is soluble in hot water and hot methanol, suggesting that it may be transported and distributed within cells and tissues via these solvents .

Subcellular Localization

Recent advances in the prediction of subcellular localization of proteins and related topics may provide insights into the potential subcellular localization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylthiocholine Iodide can be synthesized through the reaction of benzoyl chloride with thiocholine, followed by the addition of iodine to form the iodide salt. The reaction typically occurs under controlled conditions to ensure high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reactant concentrations to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: Benzoylthiocholine Iodide primarily undergoes hydrolysis reactions catalyzed by cholinesterase enzymes. It can also participate in substitution reactions where the iodide ion is replaced by other nucleophiles .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by cholinesterase enzymes, typically in a buffered aqueous solution at physiological pH.

Substitution: Involves nucleophiles such as hydroxide ions under basic conditions.

Major Products:

Hydrolysis: Produces thiocholine and benzoic acid.

Substitution: Results in the formation of various substituted thiocholine derivatives.

Scientific Research Applications

Benzoylthiocholine Iodide is extensively used in scientific research, particularly in the following fields:

Chemistry: As a reagent in cholinesterase activity assays to study enzyme kinetics and inhibition.

Comparison with Similar Compounds

- Acetylthiocholine Iodide

- Butyrylthiocholine Iodide

- Propionylthiocholine Iodide

Comparison: Benzoylthiocholine Iodide is unique due to its benzoyl group, which provides distinct properties compared to other thiocholine derivatives. It is particularly useful in assays where a stable and specific substrate is required.

Properties

IUPAC Name |

2-benzoylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NOS.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVSJGEHWZOBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSC(=O)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553325 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10561-14-5 | |

| Record name | 2-(Benzoylsulfanyl)-N,N,N-trimethylethan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzoylthiocholine Iodide function as a substrate for cholinesterase enzymes, and what are the downstream effects of this interaction?

A1: this compound serves as a synthetic substrate for cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes catalyze the hydrolysis of choline esters, and in the case of this compound, the enzymatic reaction yields thiocholine and benzoic acid. The thiocholine product can then react with a colorimetric reagent, such as DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), producing a measurable color change. This colorimetric change allows for the quantification of cholinesterase activity in a sample, such as serum. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.